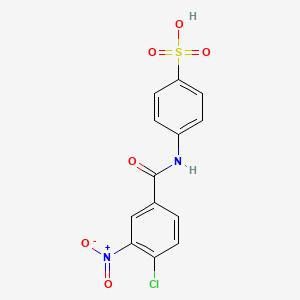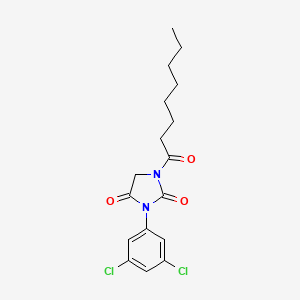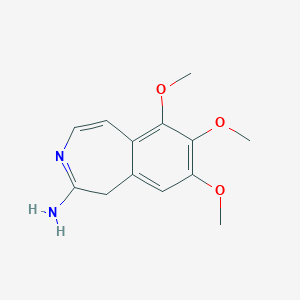
Methyl pentachlorophenyl butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl pentachlorophenyl butanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl group, a pentachlorophenyl group, and a butanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl pentachlorophenyl butanedioate typically involves the esterification of pentachlorophenol with butanedioic acid (succinic acid) in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an excess of methanol to drive the reaction to completion. The reaction can be represented as follows:
Pentachlorophenol+Butanedioic acid+Methanol→Methyl pentachlorophenyl butanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl pentachlorophenyl butanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentachlorophenol and butanedioic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Pentachlorophenol and butanedioic acid.
Reduction: Methyl pentachlorophenyl butanediol.
Substitution: Various substituted pentachlorophenyl derivatives.
Applications De Recherche Scientifique
Methyl pentachlorophenyl butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of methyl pentachlorophenyl butanedioate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing pentachlorophenol and butanedioic acid. Pentachlorophenol is known to inhibit various enzymes and disrupt cellular processes by interfering with oxidative phosphorylation and membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: A related compound with similar chemical properties but without the ester linkage.
Methyl pentachlorophenyl sulfide: Another related compound where the ester oxygen is replaced by sulfur.
Uniqueness
Methyl pentachlorophenyl butanedioate is unique due to its ester linkage, which imparts different chemical reactivity and potential applications compared to its analogs. The presence of the butanedioate moiety also provides additional functional groups for further chemical modifications.
Propriétés
| 94625-87-3 | |
Formule moléculaire |
C11H7Cl5O4 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
1-O-methyl 4-O-(2,3,4,5,6-pentachlorophenyl) butanedioate |
InChI |
InChI=1S/C11H7Cl5O4/c1-19-4(17)2-3-5(18)20-11-9(15)7(13)6(12)8(14)10(11)16/h2-3H2,1H3 |
Clé InChI |
XBEDCVIUJKRYNR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)




